molecular formula C9H10BrNO B12538539 2-(2-Bromo-5-methylphenyl)acetamide

2-(2-Bromo-5-methylphenyl)acetamide

Katalognummer: B12538539
Molekulargewicht: 228.09 g/mol
InChI-Schlüssel: YBEGRAPRUUBPMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-5-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)acetamide typically involves the bromination of 5-methylphenylacetic acid followed by the conversion of the resulting bromo compound to the corresponding acetamide. One common method involves the following steps:

    Bromination: 5-Methylphenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-5-methylphenylacetic acid.

    Amidation: The bromo acid is then reacted with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromo-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-(2-hydroxy-5-methylphenyl)acetamide or other substituted derivatives.

    Oxidation: Formation of 2-(2-bromo-5-methylphenyl)acetic acid.

    Reduction: Formation of 2-(2-amino-5-methylphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromo-5-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can enhance the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Iodo-5-methylphenyl)acetamide: Similar structure but with an iodine atom instead of bromine.

    2-(2-Chloro-5-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluoro-5-methylphenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(2-Bromo-5-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine and fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Eigenschaften

Molekularformel

C9H10BrNO

Molekulargewicht

228.09 g/mol

IUPAC-Name

2-(2-bromo-5-methylphenyl)acetamide

InChI

InChI=1S/C9H10BrNO/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)

InChI-Schlüssel

YBEGRAPRUUBPMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)Br)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.